molecular formula C21H20FN5O3S B2920704 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 902594-54-1

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2920704
CAS No.: 902594-54-1
M. Wt: 441.48
InChI Key: AYWTUYFRGCTMGG-UHFFFAOYSA-N
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Description

2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule characterized by a triazolo[1,5-c]quinazoline core substituted with methoxy groups at positions 8 and 9, a methyl group at position 2, and a thioacetamide linkage to a 3-fluoro-4-methylphenyl moiety.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c1-11-5-6-13(7-15(11)22)24-19(28)10-31-21-25-16-9-18(30-4)17(29-3)8-14(16)20-23-12(2)26-27(20)21/h5-9H,10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWTUYFRGCTMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel derivative belonging to the class of triazoloquinazolines. This class has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O3SC_{21}H_{21}N_{5}O_{3}S, with a molecular weight of 423.5 g/mol. The structure features a triazoloquinazoline core , which is linked to a thioether and an acetamide moiety. This complex structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N5O3SC_{21}H_{21}N_{5}O_{3}S
Molecular Weight423.5 g/mol
CAS Number902432-96-6

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the presence of the triazolo and quinazoline moieties enhances its potential for DNA intercalation, which can lead to cytotoxic effects in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • HepG2 (liver cancer) : IC50 value of 6.29 μM.
  • HCT-116 (colon cancer) : IC50 value of 2.44 μM.

These values indicate significant cytotoxicity, suggesting that the compound effectively inhibits the growth of these cancer cells .

Comparative Analysis with Related Compounds

Comparative studies with other triazoloquinazoline derivatives have shown that modifications to the substituents can significantly influence biological activity. For example:

CompoundIC50 (HCT-116)IC50 (HepG2)
162.44 μM6.29 μM
VIIa2.62 μM3.91 μM

This table illustrates that while both compounds exhibit cytotoxic effects, variations in their chemical structures lead to different levels of efficacy against specific cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary research indicates that this compound may exhibit anti-inflammatory effects. In models of acute inflammation (e.g., carrageenan-induced paw edema), compounds structurally similar to our target have shown significant inhibition of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of triazoloquinazolines:

  • Study on Topoisomerase II Inhibition : Compounds similar to our target were found to inhibit Topoisomerase II with varying degrees of efficacy, indicating their potential as chemotherapeutic agents .
  • Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between these compounds and their cellular targets, further supporting their development as therapeutic agents .
  • Toxicity and Drug-Likeness Assessments : Evaluations using predictive models for toxicity and drug-likeness have indicated that modifications to the core structure could enhance bioavailability while minimizing adverse effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Selectivity/Application
2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide Triazolo[1,5-c]quinazoline 8,9-dimethoxy; 3-fluoro-4-methylphenyl Hypothesized adenosine receptor antagonism or kinase inhibition Likely A3 adenosine receptor selectivity (inferred from structural analogs)
[(3)H]MRE 3008F20 (from ) Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine 4-methoxyphenylcarbamoyl; furyl A3 adenosine receptor antagonist 1,294-fold selectivity for A3 over A1/A2 receptors
Flumetsulam (from ) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl; sulfonamide Herbicide (ALS inhibitor) Agricultural use, no receptor selectivity reported
N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide (from ) Triazolo[1,5-c]quinazoline Benzoimidazol-ethyl; 5-chloro-2-methylphenyl Unspecified (structural analog) Substituent-driven differences in solubility/binding vs. target compound

Structural and Functional Insights

  • Core Heterocycle: The triazoloquinazoline core in the target compound distinguishes it from pyrazolotriazolopyrimidines (e.g., MRE 3008F20) and triazolopyrimidines (e.g., flumetsulam).
  • Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound may confer metabolic stability over the 5-chloro-2-methylphenyl group in ’s analog, as fluorine reduces oxidative degradation . Compared to MRE 3008F20’s furyl and methoxyphenyl groups, the target’s dimethoxyquinazoline core may improve affinity for adenosine receptors due to increased hydrophobic interactions .
  • Selectivity: While MRE 3008F20 exhibits nanomolar affinity (KD = 0.80 nM) and >1,000-fold selectivity for A3 receptors, the target compound’s selectivity remains speculative but likely benefits from its bulkier quinazoline scaffold .

Research Findings and Inferred Properties

Receptor Binding: Triazoloquinazolines are known adenosine receptor antagonists. The target compound’s 8,9-dimethoxy groups may mimic adenosine’s ribose moiety, competing for binding pockets, while the thioacetamide linker enhances conformational flexibility .

Pharmacokinetics: The fluorine atom and methyl groups likely reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs (e.g., ’s chloro derivative) .

Comparative Efficacy :

  • vs. MRE 3008F20 : The quinazoline core may offer higher receptor residence time than pyrazolotriazolopyrimidines due to enhanced van der Waals interactions.
  • vs. Pesticide Analogs : Functional divergence is stark; flumetsulam’s sulfonamide group and agricultural application contrast with the target’s acetamide and presumed therapeutic use .

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